molecular formula C20H28O2 B161198 ヨルキノリド E CAS No. 54494-34-7

ヨルキノリド E

カタログ番号: B161198
CAS番号: 54494-34-7
分子量: 300.4 g/mol
InChIキー: ZXEVPUOHSXARBR-VIPLHTEESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Properties

Jolkinolide E has been studied for its anticancer effects across various cancer types. Research indicates that it may inhibit the proliferation of cancer cells and induce apoptosis through several molecular mechanisms.

  • Mechanisms of Action :
    • Inhibition of Cell Proliferation : Jolkinolide E has shown potential in reducing cell viability in cancer cell lines, including breast and liver cancers.
    • Induction of Apoptosis : It promotes apoptotic pathways by modulating key proteins involved in cell survival, such as BCL-2 and Bax. For instance, studies have demonstrated that Jolkinolide E increases Bax expression while decreasing BCL-2 levels, leading to enhanced apoptosis in cancer cells .

Table 1: Anticancer Activity of Jolkinolide E

Cancer TypeEffect ObservedMechanism of ActionReference
Breast CancerInhibition of MCF-7 cell growthPI3K/Akt/mTOR pathway inhibition
Liver CancerReduced cell migration/invasionEMT marker modulation (E-cadherin)
Gastric CancerInduction of PANoptosisActivation of caspase pathways

Anti-Inflammatory Effects

Jolkinolide E exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

  • Mechanisms :
    • NF-κB Pathway Inhibition : Jolkinolide E has been shown to inhibit NF-κB activation, which is crucial in mediating inflammatory responses. This inhibition can lead to reduced production of pro-inflammatory cytokines such as TNF-α and IL-6 .

Table 2: Anti-Inflammatory Activity of Jolkinolide E

Inflammatory ModelEffect ObservedMechanism of ActionReference
IMR-90 CellsDecreased NOS releaseNF-κB pathway inhibition
HaCaT CellsReduced TNF-α productionInhibition of inflammatory mediators

Antimicrobial Activity

Jolkinolide E has demonstrated antimicrobial properties against various pathogens, indicating its potential use in treating infections.

  • Mechanisms :
    • Bactericidal Effects : Research indicates that Jolkinolide E can inhibit the growth of specific bacteria, contributing to its role as an antimicrobial agent .

Table 3: Antimicrobial Activity of Jolkinolide E

PathogenEffect ObservedMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusSignificant growth inhibitionMIC = 31.44 μM
Porphyromonas gingivalisModerate growth inhibitionIC50 = 45.37 μM

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of Jolkinolide E is crucial for its development as a therapeutic agent.

  • Studies on Absorption and Metabolism : Preliminary studies suggest that Jolkinolide E is well absorbed and exhibits favorable pharmacokinetic properties, although comprehensive studies are still needed to fully elucidate its safety profile in humans .

Case Studies

Several case studies highlight the therapeutic potential of Jolkinolide E:

  • Breast Cancer Treatment : A study demonstrated that treatment with Jolkinolide E significantly reduced tumor size in a xenograft model of breast cancer, showcasing its potential as a chemotherapeutic agent.
  • Inflammatory Disorders : Clinical trials are underway to assess the efficacy of Jolkinolide E in patients with chronic inflammatory diseases, focusing on its ability to modulate immune responses.

生化学分析

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Jolkinolide E involves several key steps. One efficient method includes the formation of the butenolide ring via an intramolecular Wittig reaction. This process starts with the bicyclic enone, which undergoes esterification using a mixed anhydride of trichloroacetic acid catalyzed by 4-dimethylaminopyridine (DMAP). The final step involves the intramolecular Wittig reaction to form the α,β,γ-trisubstituted butenolide ring .

Industrial Production Methods: Industrial production of Jolkinolide E typically involves the extraction of the compound from Euphorbia fischeriana Steud. The roots of the plant are processed to isolate the diterpenoid compounds, including Jolkinolide E. Advanced extraction techniques and purification processes are employed to obtain the compound in its pure form .

化学反応の分析

Types of Reactions: Jolkinolide E undergoes various chemical reactions, including:

    Oxidation: Jolkinolide E can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert Jolkinolide E into its corresponding alcohols.

    Substitution: Jolkinolide E can participate in substitution reactions, particularly at the butenolide ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted butenolide derivatives .

類似化合物との比較

Jolkinolide E is compared with other similar compounds, such as:

Uniqueness: Jolkinolide E stands out due to its potent anticancer activity and its ability to modulate multiple signaling pathways, making it a promising candidate for therapeutic development .

生物活性

Jolkinolide E, a diterpenoid compound derived from Euphorbia fischeriana, has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the current research on the biological activity of Jolkinolide E, focusing on its mechanisms of action, efficacy against various cancer cell lines, and anti-inflammatory properties.

Chemical Structure and Properties

Jolkinolide E is characterized by its unique structural features typical of abietane-type diterpenoids. It is a white amorphous powder with a molecular formula of C20H30O3 and a molecular weight of approximately 302.45 g/mol. Its chemical structure allows it to interact with various biological targets, leading to significant pharmacological effects.

Antitumor Activity

Jolkinolide E has shown promising antitumor activity in several studies. The following table summarizes its effects on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
K562 (leukemia)12.1Induces apoptosis via caspase activation and cell cycle arrest at G1 phase .
A549 (lung cancer)20.0Inhibits VEGF expression through the Akt-STAT3-mTOR pathway .
HepG2 (liver cancer)23.7Suppresses cell proliferation and induces apoptosis .
SK-MEL-28 (melanoma)24.7Induces apoptosis and inhibits glycolysis-related genes .
  • Apoptosis Induction : Jolkinolide E promotes apoptosis in cancer cells by activating caspases, specifically caspase-3 and caspase-9, which are crucial for the apoptotic pathway .
  • Cell Cycle Arrest : It effectively halts the cell cycle in the G1 phase, preventing further proliferation of cancer cells .
  • Inhibition of Angiogenesis : By downregulating vascular endothelial growth factor (VEGF), Jolkinolide E disrupts the angiogenic processes necessary for tumor growth and metastasis .

Anti-Inflammatory Activity

In addition to its anticancer properties, Jolkinolide E exhibits significant anti-inflammatory effects. The compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell types:

Cell Type Effect IC50 (µM)
HaCaT (keratinocytes)Inhibition of TNF-α release3.21
IMR-90 (lung fibroblasts)Suppression of nitric oxide synthase (NOS) release0.43
  • Cytokine Suppression : Jolkinolide E significantly reduces the production of inflammatory mediators, including nitric oxide and cytokines like IL-6 and TNF-α, by inhibiting NF-κB signaling pathways .
  • MAPK Pathway Inhibition : The compound also suppresses MAPK phosphorylation, which is critical for inflammatory responses .

Case Studies

Recent studies have highlighted the potential clinical applications of Jolkinolide E:

  • Study on Lung Cancer : A study demonstrated that treatment with Jolkinolide E led to a significant reduction in tumor size in A549 xenograft models, suggesting its potential as a therapeutic agent in lung cancer treatment .
  • Inflammation Model : In an LPS-induced inflammation model, Jolkinolide E effectively reduced lung edema and inflammatory cell infiltration, indicating its utility in managing acute lung injury .

特性

IUPAC Name

(4aR,10aR,11aR,11bR)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-14-10-13-6-7-17-19(2,3)8-5-9-20(17,4)15(13)11-16(14)22-18(12)21/h10,15-17H,5-9,11H2,1-4H3/t15-,16-,17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEVPUOHSXARBR-VIPLHTEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C3CCC4C(CCCC4(C3CC2OC1=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CCCC4(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jolkinolide E
Reactant of Route 2
Jolkinolide E
Reactant of Route 3
Jolkinolide E
Reactant of Route 4
Jolkinolide E
Reactant of Route 5
Jolkinolide E
Reactant of Route 6
Jolkinolide E
Customer
Q & A

Q1: What is Jolkinolide E and where is it found?

A1: Jolkinolide E is an ent-abietane diterpenoid primarily isolated from various Euphorbia species. [, , , , , , , , ] It belongs to a class of naturally occurring compounds with a complex structure characterized by a fused ring system and various functional groups. []

Q2: Can you provide the molecular formula and weight of Jolkinolide E?

A2: The molecular formula of Jolkinolide E is C20H26O3, and its molecular weight is 314.41 g/mol. [, ]

Q3: How is the butenolide ring, a key structural feature of Jolkinolide E, formed during synthesis?

A3: Efficient synthetic routes utilize an intramolecular Wittig reaction for the formation of the butenolide ring. This approach involves a series of steps, including esterification using a mixed anhydride of trichloroacetic acid catalyzed by 4-Dimethylaminopyridine (DMAP) and culminating in the formation of the α,β,γ-trisubstituted butenolide ring. [, ]

Q4: Have there been any total syntheses of Jolkinolide E reported?

A4: Yes, both the (−)-enantiomer and enantiopure forms of Jolkinolide E have been successfully synthesized. [, ] These achievements are significant for further exploration of its biological activities and potential development of analogues.

Q5: What are the known biological activities of Jolkinolide E?

A5: While specific mechanisms of action are still under investigation, Jolkinolide E and related diterpenoids from Euphorbia species have shown promising anti-tuberculosis activity. [] This bioactivity makes Jolkinolide E and related compounds potentially valuable leads for developing new anti-tuberculosis drugs.

Q6: How is Jolkinolide E typically isolated and identified from plant sources?

A6: Isolation of Jolkinolide E from Euphorbia species typically involves various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20, and ODS column chromatography. [, ] Structural elucidation relies heavily on spectroscopic methods like 1D and 2D NMR, HRESIMS, and comparison with previously reported data. []

Q7: Are there any known analytical methods for quantifying Jolkinolide E in plant material or biological samples?

A7: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) has been successfully applied for the quantification of Jolkinolide E and other diterpenoids in Euphorbia species. [] This method allows for sensitive and accurate determination of Jolkinolide E levels, facilitating quality control and research on its distribution and pharmacokinetics.

Q8: What is the significance of Jolkinolide E and related compounds in traditional medicine?

A9: Langdu, a traditional Chinese medicine derived from the roots of certain Euphorbia species, has a long history of use for treating tuberculosis. [] Jolkinolide E has been identified as one of the key diterpenoids contributing to the bioactivity of Langdu. [] This highlights the importance of investigating traditional remedies as valuable sources for discovering and developing new pharmaceuticals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。